3,5-Dichloro-4'-fluorobenzophenone
Overview
Description
3,5-Dichloro-4’-fluorobenzophenone: is an organic compound with the molecular formula C13H7Cl2FO and a molecular weight of 269.1 g/mol . It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and one fluorine atom on the benzene rings. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4’-fluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,5-dichlorobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of 3,5-Dichloro-4’-fluorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4’-fluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of various substituted benzophenones.
Reduction: Formation of 3,5-dichloro-4’-fluorobenzhydrol.
Oxidation: Formation of 3,5-dichloro-4’-fluorobenzoic acid.
Scientific Research Applications
Chemistry: 3,5-Dichloro-4’-fluorobenzophenone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated benzophenones on biological systems. It serves as a model compound to understand the interactions of similar molecules with biological targets .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs with anti-inflammatory and anticancer properties .
Industry: In the industrial sector, 3,5-Dichloro-4’-fluorobenzophenone is used in the manufacture of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable in the production of high-performance materials .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4’-fluorobenzophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
- 4-Fluorobenzophenone
- 3,5-Dichlorobenzophenone
- 4-Chloro-4’-fluorobenzophenone
Comparison: 3,5-Dichloro-4’-fluorobenzophenone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. Compared to 4-Fluorobenzophenone, the additional chlorine atoms increase the compound’s reactivity and potential for further functionalization. Compared to 3,5-Dichlorobenzophenone, the fluorine atom enhances the compound’s lipophilicity and ability to interact with biological membranes .
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(4-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO/c14-10-5-9(6-11(15)7-10)13(17)8-1-3-12(16)4-2-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIXIBXUOPMWCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591397 | |
Record name | (3,5-Dichlorophenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197439-66-0 | |
Record name | (3,5-Dichlorophenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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